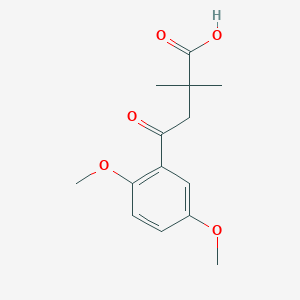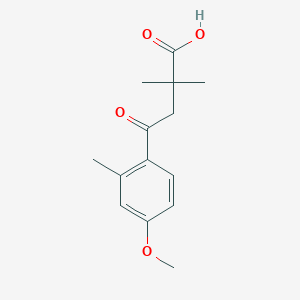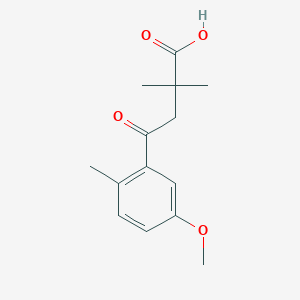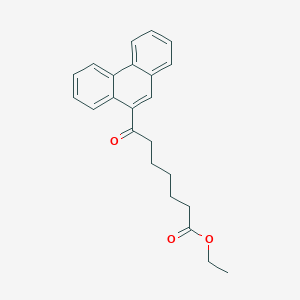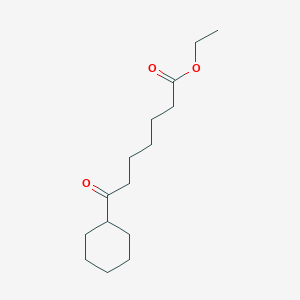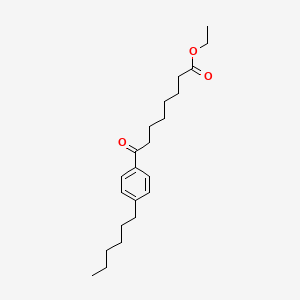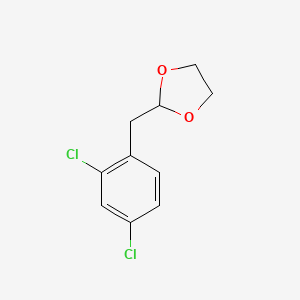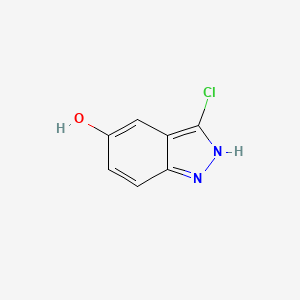
3-氯-5-羟基-1H-吲唑
描述
3-Chloro-5-hydroxy-1H-indazole is an organic compound with the chemical formula C7H5ClN2O . It is a white or off-white solid with hygroscopic properties .
Synthesis Analysis
The synthesis of 3-Chloro-5-hydroxy-1H-indazole can be achieved through various methods. One such method involves chlorination at the C-2 position of indazole, followed by hydroxylation .Molecular Structure Analysis
The molecular weight of 3-Chloro-5-hydroxy-1H-indazole is 168.58 . The IUPAC name is 3-chloro-1H-indazol-5-ol and the InChI code is 1S/C7H5ClN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H, (H,9,10) .Chemical Reactions Analysis
Indazoles, including 3-Chloro-5-hydroxy-1H-indazole, have been synthesized through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
3-Chloro-5-hydroxy-1H-indazole is a white or off-white solid . It is stable at room temperature and can be used under regular laboratory conditions .科学研究应用
电池中的电极钝化
5-羟基-1H-吲唑(HI)已被研究用于在电极上形成保护膜。在Kang等人(2014年)的研究中,HI被用作过锂层状氧化物(OLO)正极的成膜添加剂。这导致在电解液中添加HI的OLO/石墨全电池中改善了循环性能的保护膜,表明在增强电池耐久性和效率方面具有潜在应用(Yoon-Sok Kang et al., 2014)。
生物活性结构的合成
吲唑衍生物,包括3-氯-5-羟基-1H-吲唑,在制药中合成化合物中占有重要地位。叶等人(2013年)开发了一种吲唑的C-3芳基化方法,促进了常见于药物和农药中的结构的合成。这一进展有助于创建与药物和农药相关的杂环化合物,突显了该化合物在药物化学中的作用(Mengchun Ye et al., 2013)。
晶体学中的结构分析
吲唑衍生物的晶体结构,包括3-氯衍生物,一直是研究的课题。Chicha等人(2014年)分析了N-(1-烯丙基-3-氯-1H-吲唑-5-基)-4-甲基苯磺酰胺的结构,提供了关于这类化合物平面性和分子间相互作用的见解。这些研究对于理解吲唑衍生物的物理和化学性质至关重要,这些性质可能影响它们在各个领域的应用(H. Chicha et al., 2014)。
抗利什曼病药物开发
最近,研究集中在使用吲唑衍生物开发抗利什曼病药物上。Abdelahi等人(2021年)合成了3-氯-6-硝基-1H-吲唑衍生物,并评估了它们对利什曼病大型虫的生物活性。该研究突出了这些化合物作为新型抗利什曼病药物的潜力,强调了吲唑衍生物在治疗应用中的重要性(Mohamed Mokhtar Mohamed Abdelahi et al., 2021)。
作用机制
Target of Action
Indazole derivatives, which include 3-chloro-5-hydroxy-1h-indazole, have been found to bind with high affinity to multiple receptors . This suggests that 3-Chloro-5-hydroxy-1H-indazole may also interact with various biological targets.
Mode of Action
It is known that indazole derivatives can interact with their targets and cause significant changes . For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, a key process in inflammation .
Biochemical Pathways
Indazole derivatives have been found to exhibit a wide variety of biological properties, suggesting that they may affect multiple biochemical pathways . For example, some indazole derivatives have demonstrated anti-inflammatory effects by inhibiting the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Result of Action
Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that 3-Chloro-5-hydroxy-1H-indazole may also have diverse molecular and cellular effects.
安全和危害
The safety information for 3-Chloro-5-hydroxy-1H-indazole is limited. It is a chemical substance and should be handled with appropriate protective equipment, such as gloves, goggles, and lab coats . It should be stored in a dry, well-ventilated place and should not come into contact with strong oxidizing agents . The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
未来方向
3-Chloro-5-hydroxy-1H-indazole can be used to prepare a variety of active organic compounds, such as drugs, pesticides, and dyes . Given the wide range of biological activities exhibited by indazole derivatives, it is likely that the medicinal properties of 3-Chloro-5-hydroxy-1H-indazole will be explored in the future for the treatment of various pathological conditions .
生化分析
Biochemical Properties
3-Chloro-5-hydroxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphoinositide 3-kinase, an enzyme involved in cellular functions such as growth, proliferation, and survival . The interaction with this enzyme suggests that 3-Chloro-5-hydroxy-1H-indazole may influence signaling pathways that are crucial for cell function. Additionally, it may bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades.
Cellular Effects
The effects of 3-Chloro-5-hydroxy-1H-indazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis . By modulating these pathways, 3-Chloro-5-hydroxy-1H-indazole can alter gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation. Furthermore, its impact on cellular metabolism could lead to changes in the production of key metabolites, influencing overall cell function.
Molecular Mechanism
At the molecular level, 3-Chloro-5-hydroxy-1H-indazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in critical biochemical pathways . This binding can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, 3-Chloro-5-hydroxy-1H-indazole may induce post-translational modifications of proteins, further influencing their function and stability.
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-5-hydroxy-1H-indazole can change over time in laboratory settings. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that 3-Chloro-5-hydroxy-1H-indazole is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation. Long-term studies in vitro and in vivo have indicated that sustained exposure to 3-Chloro-5-hydroxy-1H-indazole can result in cumulative effects on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 3-Chloro-5-hydroxy-1H-indazole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting cell growth and survival . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These findings highlight the importance of dosage optimization in therapeutic applications of 3-Chloro-5-hydroxy-1H-indazole.
Metabolic Pathways
3-Chloro-5-hydroxy-1H-indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in the synthesis and degradation of key metabolites, such as nucleotides and amino acids. These interactions can lead to changes in the overall metabolic profile of cells, affecting their growth and function.
Transport and Distribution
The transport and distribution of 3-Chloro-5-hydroxy-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it may localize to particular cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins. These interactions can influence its accumulation and localization, thereby affecting its biological activity.
Subcellular Localization
3-Chloro-5-hydroxy-1H-indazole exhibits specific subcellular localization patterns that are crucial for its activity and function . It may be directed to particular organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can determine its interactions with other biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
3-chloro-2H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYZFVDFNPTNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312830 | |
| Record name | 3-Chloro-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-34-6 | |
| Record name | 3-Chloro-1H-indazol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



